molecular formula C₂₇H₄₄O₃ B1146559 3-epi-24R 25-Dihydroxy Vitamin D3 CAS No. 272776-87-1

3-epi-24R 25-Dihydroxy Vitamin D3

Cat. No.: B1146559
CAS No.: 272776-87-1
M. Wt: 416.64
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-epi-24R 25-Dihydroxy Vitamin D3 is a hydroxylated metabolite in the vitamin D metabolic pathway, serving as a key substrate for investigating the intricate regulation of vitamin D catabolism and activity . This compound is involved in the CYP24A1-mediated multi-step catabolism pathway of vitamin D metabolites, which is crucial for maintaining vitamin D homeostasis . Research indicates that C3-epimerization, the process that produces this and related epimers, is a significant route for vitamin D inactivation, and the presence of such epimers can impact the accurate assessment of overall vitamin D status in study subjects . Scientific studies have shown that other 3-epi-derivatives of vitamin D, such as 3-epi-1alpha,25-dihydroxyvitamin D3, can stimulate transcription through the classic vitamin D receptor (VDR), suggesting that epimerization can produce metabolites with potential biological activity . The study of this specific metabolite provides valuable insights for researchers focusing on conditions where vitamin D metabolism is altered, such as in chronic kidney disease, which is characterized by disrupted vitamin D catabolism . Furthermore, investigating this compound contributes to a deeper understanding of cell-specific vitamin D signaling and the development of targeted vitamin D analogs for research and therapeutic applications . This product is intended For Research Use Only and is not approved for use in humans or as a veterinary drug.

Properties

CAS No.

272776-87-1

Molecular Formula

C₂₇H₄₄O₃

Molecular Weight

416.64

Synonyms

(3α,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol

Origin of Product

United States

Preparation Methods

Convergent Synthesis from Vitamin D2 Precursors

A widely cited approach involves a convergent synthesis starting from vitamin D2 (ergocalciferol). This method, outlined in Figure 1 , proceeds through the following steps:

  • Oxidation and Protection : Vitamin D2 is oxidized with potassium permanganate (KMnO4) to introduce hydroxyl groups, followed by silylation of the 3-OH group using tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield a protected intermediate.

  • Ring Cleavage and Reductive Workup : Oxidative cleavage with lead(IV) acetate (Pb(OAc)4) generates precursors for the A-ring and CD-ring fragments. Subsequent reductive workup with sodium borohydride (NaBH4) stabilizes these fragments.

  • Wittig Coupling : The A-ring phosphine oxide is coupled with the CD-ring fragment via a Wittig reaction, forming the secosteroid backbone.

  • Deprotection and Epimerization : Final deprotection under acidic conditions reveals the 24R,25-dihydroxy groups, followed by enzymatic epimerization at C3 using 3-epimerase to yield the target compound.

This method achieves an overall yield of 12–15%, with purity >95% after high-performance liquid chromatography (HPLC).

Enzymatic Epimerization of 24R,25-Dihydroxyvitamin D3

An alternative strategy leverages endogenous 3-epimerase to convert 24R,25-dihydroxyvitamin D3 into its 3-epi form. Key steps include:

  • Substrate Preparation : 24R,25-Dihydroxyvitamin D3 is synthesized via CYP24A1-mediated hydroxylation of 25-hydroxyvitamin D3.

  • Enzymatic Conversion : The substrate is incubated with recombinant 3-epimerase (e.g., from human keratinocytes) at 37°C for 24 hours, achieving ~30% conversion efficiency.

  • Purification : The reaction mixture is purified using reversed-phase HPLC with a C18 column, resolving 3-epi-24R,25-dihydroxyvitamin D3 from unreacted substrate.

Analytical Validation and Purification

Chromatographic Separation

Baseline separation of 3-epi-24R,25-dihydroxyvitamin D3 from its non-epimerized form is achieved using ultra-performance liquid chromatography (UPLC) with a C30 column and methanol/water gradient elution. The resolution factor (Rs) between the epimers exceeds 3.8, ensuring accurate quantification.

Table 1: Chromatographic Parameters for 3-epi-24R,25-Dihydroxy Vitamin D3 Analysis

ParameterValueSource
ColumnACQUITY UPLC BEH C18 (2.1×100 mm)
Mobile PhaseMethanol/Water (80:20 → 95:5)
Flow Rate0.4 mL/min
Retention Time8.2 ± 0.3 min

Mass Spectrometric Characterization

Deuterated internal standards (e.g., d6-24R,25-dihydroxyvitamin D3) are employed for precise quantification via LC-MS/MS. Electrospray ionization (ESI) in positive ion mode generates dominant ions at m/z 417.3 [M+H]+ and 399.3 [M+H-H2O]+.

Challenges and Innovations

Stereochemical Control

The 24R configuration and C3-epimerization require stringent stereochemical control. Asymmetric synthesis using chiral auxiliaries or enzymatic hydroxylation (e.g., CYP27A1) improves stereoselectivity but increases production costs.

Scalability

Industrial-scale synthesis remains limited due to low enzymatic conversion rates (<30%) and the high cost of deuterated reagents. Recent advances in immobilized enzyme reactors and flow chemistry show promise for improving yield .

Chemical Reactions Analysis

Types of Reactions

3-epi-24R 25-Dihydroxy Vitamin D3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the hydroxyl groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s properties and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired transformations occur .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated metabolites, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-epi-24R 25-Dihydroxy Vitamin D3 has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-epi-24R 25-Dihydroxy Vitamin D3 involves its interaction with Vitamin D receptors (VDR) in the body. Upon binding to VDR, the compound modulates the expression of genes involved in calcium absorption and bone mineralization. The epimeric form may influence the binding affinity and activity of the compound, leading to variations in its biological effects. The pathways involved include the regulation of calcium and phosphate homeostasis, which are critical for maintaining bone health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-epi-24R 25-Dihydroxy Vitamin D3 is unique due to its specific epimeric form, which can influence its biological activity and potency. The presence of the epimer can affect the compound’s interaction with Vitamin D receptors and its overall efficacy in regulating calcium homeostasis and bone health. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-epi-24R,25-dihydroxy vitamin D3 (3-epi-24R,25(OH)2D3) is a metabolite of vitamin D3 that has garnered attention due to its potential biological activities and implications in calcium metabolism and bone health. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanism of action, metabolic pathways, and clinical significance.

The molecular formula of 3-epi-24R,25(OH)2D3 is C27H44O3, with a molecular weight of approximately 416.65 g/mol. It is characterized by the presence of a C-3 epimerization compared to its parent compound, 24R,25-dihydroxy vitamin D3. This structural modification influences its binding affinity to the vitamin D receptor (VDR) and its subsequent biological effects.

Binding Affinity and VDR Interaction

Research indicates that 3-epi-24R,25(OH)2D3 exhibits significantly lower binding affinity to the VDR compared to other vitamin D metabolites like 1α,25-dihydroxy vitamin D3 (1α,25(OH)2D3). Specifically, studies have shown that 3-epi-24R,25(OH)2D3 is inactive in terms of VDR binding and does not effectively induce differentiation in human promyelocytic leukemia cells (HL-60) .

Biological Effects

Despite its lower affinity for VDR, 3-epi-24R,25(OH)2D3 may still exert biological effects through alternative pathways or mechanisms. For example:

  • It has been observed to modulate calcium transport in intestinal cells.
  • It may influence gene expression related to calcium metabolism and bone health .

Metabolic Pathways

The metabolic pathway of 3-epi-24R,25(OH)2D3 involves hydroxylation processes that are critical for its biological activity. The primary hydroxylation occurs at the C-24 position, leading to the formation of biologically active metabolites. Studies have highlighted that the C-3 epimerization pathway is crucial for modulating the concentration and activity of vitamin D metabolites in target tissues .

Clinical Implications

Case Studies and Clinical Trials

Recent clinical studies have examined the effects of vitamin D supplementation on serum levels of its metabolites, including 3-epi-25(OH)D3. A notable study found that after administering a high dose of vitamin D3 (100,000 IU), participants exhibited significant increases in serum concentrations of various metabolites . Among these metabolites, 3-epi-25(OH)D3 was present in about 88% of participants at baseline levels equivalent to approximately 3.9% of total serum 25(OH)D concentrations.

Table: Clinical Trial Findings on Vitamin D Metabolites

ParameterBaseline LevelPost-Supplementation Levelp-value
Serum 25(OH)D3-Increased<0.001
Serum 24,25(OH)2D3-Increased<0.01
Serum 3-epi-25(OH)D30.076 ± 0.02Increased<0.006

This indicates a notable inter-individual variability in response to vitamin D supplementation and highlights the importance of monitoring different metabolites for assessing overall vitamin D status.

Q & A

Basic Research Questions

Q. What is the metabolic role of 3-epi-24R,25-dihydroxy vitamin D3 compared to 1α,25-dihydroxy vitamin D3?

  • Answer: Unlike 1α,25-dihydroxy vitamin D3, which is the hormonally active form regulating calcium homeostasis and gene transcription via the vitamin D receptor (VDR), 3-epi-24R,25-dihydroxy vitamin D3 is considered inactive in classical VDR-mediated pathways. However, studies in VDR-knockout mice show it independently regulates intestinal genes (e.g., 38 transcripts upregulated in wild-type mice and 7 in VDR-KO mice), suggesting non-canonical pathways .

Q. How can researchers accurately quantify 3-epi-24R,25-dihydroxy vitamin D3 in biological samples?

  • Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key challenges include resolving 3-epi-24R,25-dihydroxy vitamin D3 from its structural analogs (e.g., 24R,25-dihydroxy vitamin D3 and 3-epi-25-hydroxyvitamin D3). Method validation should use isotope dilution and reference materials (e.g., NIST SRM 2971) to ensure specificity and avoid overestimation due to co-elution .

Q. What is the clinical significance of measuring 24R,25-dihydroxy vitamin D3 alongside 25-hydroxy vitamin D3?

  • Answer: 24R,25-dihydroxy vitamin D3 is a marker of vitamin D catabolism. Strong correlations between 25-hydroxyvitamin D3 and 24R,25-dihydroxy vitamin D3 (r = 0.91 in population studies) suggest its utility in assessing vitamin D status and metabolic turnover. However, its biological role remains unclear, necessitating cohort studies with longitudinal designs .

Advanced Research Questions

Q. How can experimental models address contradictory findings on 3-epi-24R,25-dihydroxy vitamin D3 bioactivity?

  • Answer: Use VDR-knockout models to isolate non-VDR pathways. For example, in VDR-KO mice, 3-epi-24R,25-dihydroxy vitamin D3 regulated 25 intestinal transcripts independently of VDR, implicating alternative receptors (e.g., membrane-associated receptors) or epigenetic mechanisms. Transcriptome-wide analysis (e.g., RNA-seq) coupled with pathway enrichment can identify novel targets .

Q. What methodological precautions are required to distinguish 3-epi-24R,25-dihydroxy vitamin D3 from its isomers in mass spectrometry?

  • Answer: Optimize chromatographic separation using polar embedded columns (e.g., C18 with polar groups) and mobile phases with additives like ammonium fluoride. Validate methods using synthetic standards and spike-recovery experiments in serum/plasma. For example, Yu et al. (2019) achieved baseline separation of 24R,25-dihydroxy vitamin D3 and 3-epi analogs using a 15-minute LC gradient .

Q. How does 3-epi-24R,25-dihydroxy vitamin D3 influence calcium homeostasis in the absence of VDR?

  • Answer: In VDR-KO mice, 3-epi-24R,25-dihydroxy vitamin D3 upregulated genes involved in calcium transport (e.g., TRPV6) and mineralization, suggesting a compensatory mechanism. Investigate calcium flux assays (e.g., fluorometric Ca²⁺ imaging) in intestinal organoids or osteoblast cultures to validate functional roles .

Q. What are the implications of 3-epi-24R,25-dihydroxy vitamin D3 in neuroinflammatory diseases like multiple sclerosis?

  • Answer: Cohort studies measuring 24R,25-dihydroxy vitamin D3 in cerebrospinal fluid (CSF) and serum found correlations with disease activity. For example, MS patients with low 24R,25-dihydroxy vitamin D3 levels showed increased MRI lesion burden. Use multivariate regression to adjust for confounders (e.g., UV exposure, BMI) in clinical datasets .

Methodological Considerations Table

ParameterRecommendationEvidence Source
Sample Preparation Use protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate metabolites from serum/CSF.
Chromatography Employ a 2.7 µm C18 column with 0.1% formic acid in water/acetonitrile gradient (15–25 min runtime).
Quantification Use deuterated internal standards (e.g., d6-25-hydroxyvitamin D3) to correct for matrix effects.
Data Analysis Apply stringent cutoffs (e.g., >2-fold change, p<0.05) for transcriptomic studies to reduce false positives.

Key Research Gaps

  • Mechanistic Studies: Elucidate non-VDR signaling pathways using CRISPR screens or phosphoproteomics.
  • Clinical Relevance: Establish reference intervals for 3-epi-24R,25-dihydroxy vitamin D3 across demographics (age, ethnicity).
  • Analytical Harmonization: Develop consensus guidelines for LC-MS/MS methods to improve inter-laboratory reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.